molecular formula C8H10N4O B2617398 5,7-dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbaldehyde CAS No. 1565093-61-9

5,7-dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbaldehyde

Cat. No.: B2617398
CAS No.: 1565093-61-9
M. Wt: 178.195
InChI Key: DBYVMSTVSNTPQW-UHFFFAOYSA-N
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Description

5,7-dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbaldehyde is a sophisticated synthetic intermediate of significant value in medicinal chemistry, particularly in the development of kinase inhibitors. Its primary research application is as a key precursor in the synthesis of alpelisib (BYL719), a potent and selective phosphatidylinositol 3-kinase alpha (PI3Kα) inhibitor source . Alpelisib is approved for the treatment of specific types of breast cancer, making this aldehyde a critical building block for researching the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer source . The [1,2,4]triazolo[1,5-a]pyrimidine scaffold is a privileged structure in drug discovery, known for its ability to modulate various biological targets. Researchers utilize this specific carbaldehyde to explore structure-activity relationships and develop novel therapeutic agents targeting oncogenic signaling pathways, offering a vital tool for advancing targeted cancer therapies and chemical biology.

Properties

IUPAC Name

5,7-dimethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O/c1-5-7(3-13)6(2)12-8(11-5)9-4-10-12/h3-4,6H,1-2H3,(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBYVMSTVSNTPQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=C(NC2=NC=NN12)C)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5,7-dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbaldehyde typically involves the reaction of 2-thioacetohydrazide with carbon disulfide in ethanol in the presence of potassium hydroxide, followed by treatment with hydrazine hydrate at reflux . This method yields the desired compound with high purity and efficiency. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

Formylation Reactions

The compound’s carbaldehyde group at position 6 enables participation in nucleophilic addition reactions. For example, Vilsmeier-Haack formylation of analogous pyrazolo[1,5-a]pyrimidines yields aldehydes, with yields dependent on substituent electronic effects .

Substituent Yield Key Observation
ThiopheneHighEnhanced nucleophilicity
π-deficient arylModerateReduced reactivity

Condensation Reactions

The triazolo-pyrimidine scaffold can undergo condensation with heterocyclic amines or cyanoacetamide derivatives, as seen in related compounds . This reactivity is attributed to the electron-deficient nature of the fused ring system.

Oxidative Transformations

The compound may undergo oxidative cleavage of diols to form aldehydes, as demonstrated in similar systems using osmium tetroxide and sodium periodate .

Characterization Techniques

Structural confirmation relies on:

Technique Application
NMR Connectivity and proton environments
MS Molecular weight verification
IR Functional group identification

Mechanisms of Action

The compound’s biological activity likely involves interactions with enzymatic targets. Related triazolo-pyrimidines exhibit enzyme inhibition (e.g., phosphodiesterases) and receptor modulation, governed by substituent positioning and electronic effects.

Scientific Research Applications

Antimicrobial Activity

Recent studies have shown that derivatives of triazolo-pyrimidines exhibit notable antimicrobial properties. For instance, compounds with similar structural motifs have been synthesized and tested against various bacterial strains. The presence of the triazole ring enhances the biological activity due to its ability to interact with biological targets effectively.

CompoundActivityReference
5,7-Dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbaldehydePotential antimicrobial agent
Related triazolo-pyrimidinesAntibacterial and antifungal

Anticancer Properties

The triazolo-pyrimidine framework has been investigated for its anticancer potential. In silico docking studies suggest that compounds with this structure can effectively bind to cancer-related targets. The compound's ability to inhibit tumor growth has been demonstrated in various preclinical models.

Material Science Applications

In addition to its biological applications, 5,7-dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbaldehyde has potential uses in material science. Its unique electronic properties make it suitable for applications in organic electronics and as a precursor for synthesizing novel materials.

Synthesis of Functional Materials

The compound can serve as a building block for synthesizing advanced materials with tailored properties. Research indicates that functionalization of the aldehyde group can lead to new polymers or nanomaterials with specific electronic or optical characteristics.

Case Studies

  • Biological Activity Assessment :
    A study assessed the biological activity of various triazolo-pyrimidine derivatives including 5,7-dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbaldehyde. The results indicated significant antibacterial activity against Gram-positive and Gram-negative bacteria .
  • Synthesis of New Derivatives :
    Researchers synthesized new derivatives of 5,7-dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbaldehyde through various chemical reactions and characterized them using NMR and mass spectrometry. These derivatives displayed enhanced biological activities compared to the parent compound .

Mechanism of Action

The mechanism of action of 5,7-dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as cyclin-dependent kinases, which play a crucial role in cell cycle regulation . This inhibition leads to the disruption of cellular processes, resulting in the compound’s biological effects.

Comparison with Similar Compounds

Table 1: Comparison of Structural Features and Properties

Compound Name & CAS Substituents Molecular Weight (g/mol) Key Functional Groups Reported Bioactivity/Applications References
Target Compound: 5,7-dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbaldehyde (1565093-61-9) 5,7-dimethyl; 6-carbaldehyde 178.20 Aldehyde Intermediate for drug discovery
Ethyl 5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate (1871041-43-8) 5,7-dimethyl; 6-carboxylate ester 220.23 Ester Potential agrochemical applications
2-Amino-5-methyl-N-(p-tolyl)-7-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide (5a) 5-methyl; 6-carboxamide; 7-(3,4,5-trimethoxyphenyl) 463.47 Carboxamide, amino, aryl Antiproliferative activity (preliminary)
5-Methyl-2-methylthio-6-nitro-7-phenyl-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidine (4h) 5-methyl; 6-nitro; 7-phenyl; 2-methylthio 303.35 Nitro, methylthio Synthetic intermediate
7-Oxo-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile 7-oxo; 6-carbonitrile 187.16 Oxo, nitrile Unspecified (life science research)

Physicochemical Properties

  • Carboxamides and esters generally exhibit better stability and bioavailability .
  • Electronic Effects : Electron-withdrawing groups (e.g., nitro in 4h, nitrile in 7-oxo analog) modulate the triazolopyrimidine core’s electron density, influencing reactivity in substitution reactions .

Biological Activity

5,7-Dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbaldehyde is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure

The molecular structure of 5,7-dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbaldehyde can be represented as follows:

  • Molecular Formula : C8_8H10_{10}N4_4O
  • SMILES : CC1C(=C(NC2=NC=NN12)C)C=O
  • InChI Key : DBYVMSTVSNTPQW-UHFFFAOYSA-N

Anticancer Properties

Research indicates that compounds within the triazolo[1,5-a]pyrimidine family exhibit significant antiproliferative activity against various cancer cell lines. The compound has shown to inhibit cell growth in several studies:

  • Cell Lines Tested : MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer).
  • IC50_{50} Values :
    • MGC-803 : 9.47 μM
    • HCT-116 : 9.58 μM
    • MCF-7 : 13.1 μM

These values suggest that the compound is more potent than the standard chemotherapy drug 5-Fluorouracil (5-Fu) in certain contexts .

The biological activity of 5,7-dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbaldehyde is attributed to its interaction with key cellular pathways:

  • Tubulin Interaction : Similar to paclitaxel, this compound promotes tubulin polymerization and stabilizes microtubules. This action disrupts normal cell division processes .
  • ERK Signaling Pathway : The compound has been shown to inhibit the ERK signaling pathway by reducing phosphorylation levels of ERK1/2 and associated proteins (c-Raf, MEK1/2, AKT), leading to apoptosis and cell cycle arrest in the G2/M phase .

Case Studies

Several studies have highlighted the effectiveness of derivatives of triazolo[1,5-a]pyrimidines in cancer treatment:

CompoundCell LineIC50_{50} (μM)Mechanism
H12MGC-8039.47ERK pathway inhibition
H12HCT-1169.58Tubulin stabilization
H12MCF-713.1Induction of apoptosis

These findings indicate that modifications to the triazolo[1,5-a]pyrimidine scaffold can enhance anticancer activity.

Comparative Analysis

Comparative studies with other heterocyclic compounds reveal that triazolo[1,5-a]pyrimidines have unique bioactivities:

  • Pyrazolo[1,5-a]pyrimidines : These compounds also exhibit anticancer properties but may act through different mechanisms such as selective protein inhibition.

Q & A

Basic: How can researchers optimize the synthesis of 5,7-dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbaldehyde to improve yield and purity?

Answer:
Optimization involves selecting catalysts, solvents, and reaction conditions. For example:

  • Catalyst choice : Trimethylenedipiperidine (TMDP) in ethanol/water (1:1 v/v) improves cyclization efficiency but requires careful handling due to toxicity . Piperidine alternatives may be necessary in regions with restricted access .
  • Solvent systems : Ethanol/water mixtures reduce side reactions compared to pure organic solvents, enhancing yield .
  • Purification : Recrystallization from ethanol/dimethylformamide (EtOH/DMF) removes impurities effectively .
  • Temperature control : Reactions at 120°C for 10 hours ensure completion while avoiding decomposition .

Basic: What spectroscopic and analytical methods are recommended for structural characterization?

Answer:
Key techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR (e.g., 400 MHz Bruker Avance) confirm substituent positions and ring fusion. For example, methyl groups at C5 and C7 show distinct δ 2.38–2.60 ppm in 1^1H NMR .
  • Mass spectrometry (MS) : ESI-MS identifies molecular ions (e.g., m/z 436.2 for carboxamide derivatives) and fragmentation patterns .
  • Infrared (IR) spectroscopy : C=O stretches (1650–1750 cm1^{-1}) and C=N vibrations (1500–1600 cm1^{-1}) validate functional groups .
  • Elemental analysis : Matches calculated vs. experimental C, H, N percentages to confirm purity .

Advanced: How can multi-component reactions (MCRs) be designed to synthesize novel derivatives?

Answer:
MCRs enable efficient diversification:

  • Biginelli-like reactions : Combine aldehydes, 3-amino-1,2,4-triazole, and acetoacetamides in DMF with triethylamine as a base. Optimize conditions (e.g., 120°C, 10 hours) for cyclocondensation .
  • Catalyst screening : Test iodine, acetic acid, or TMDP to improve regioselectivity .
  • Substrate scope : Use substituted benzaldehydes (e.g., 4-chlorophenyl) to introduce electron-withdrawing/donating groups .
  • Workflow : Monitor reactions via TLC and purify using column chromatography or recrystallization .

Advanced: How should researchers resolve contradictions in synthesis yields across different protocols?

Answer:
Contradictions often arise from catalyst availability, solvent polarity, or reaction time:

  • Case study : TMDP in ethanol/water (yield: 75–85%) vs. DMF/methanol (yield: 60–70%) may reflect differences in cyclization efficiency. Prioritize solvent systems with higher dielectric constants for polar intermediates .
  • Catalyst alternatives : Replace TMDP with non-toxic bases (e.g., triethylamine) if regulatory constraints exist, but expect longer reaction times .
  • Statistical optimization : Use Design of Experiments (DoE) to model variables like temperature, catalyst loading, and solvent ratios .

Basic: What purification strategies are effective for isolating this compound?

Answer:

  • Recrystallization : Use EtOH/DMF (1:1) to remove unreacted starting materials .
  • Chromatography : Silica gel chromatography with ethyl acetate/hexane gradients separates regioisomers .
  • Solvent polarity : High-polarity solvents (e.g., methanol) precipitate impurities while retaining the target compound .

Advanced: How can structure-activity relationship (SAR) studies be structured for derivatives?

Answer:

  • Derivative design : Introduce substituents at C2 (e.g., methylthio, arylazo) and C6 (e.g., carboxamide, cyano) to modulate bioactivity .
  • Biological assays : Test antimicrobial or enzyme inhibition activity (e.g., CB2 cannabinoid receptor binding) using standardized protocols .
  • Data correlation : Map substituent electronic effects (Hammett σ values) to activity trends. For example, electron-withdrawing groups at C7 enhance receptor affinity .

Advanced: What are the challenges in scaling up synthesis from lab to pilot scale?

Answer:

  • Reaction homogeneity : Ensure efficient mixing in larger vessels to prevent hotspots during exothermic steps .
  • Catalyst recovery : Implement filtration or distillation to recycle TMDP, reducing costs .
  • Safety protocols : Address TMDP toxicity with closed-system reactors and PPE .
  • Yield monitoring : Use in-line FTIR or HPLC to track reaction progress in real time .

Basic: How can researchers validate the reproducibility of published synthetic routes?

Answer:

  • Parameter replication : Strictly adhere to reported temperatures, solvent grades, and catalyst loadings .
  • Side-by-side trials : Compare yields using TMDP vs. alternative catalysts under identical conditions .
  • Purity checks : Cross-validate NMR and MS data with literature values to confirm structural fidelity .

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